molecular formula C11H7F3N4O2 B13731789 4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B13731789
M. Wt: 284.19 g/mol
InChI Key: HQKXFAZSRHMTQX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    6-(4-Nitrophenyl)pyrimidine: Lacks the amino and trifluoromethyl groups, affecting its biological activity and applications.

    2-Amino-6-phenyl-4-(trifluoromethyl)pyrimidine:

Uniqueness

2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7F3N4O2

Molecular Weight

284.19 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-1-3-7(4-2-6)18(19)20/h1-5H,(H2,15,16,17)

InChI Key

HQKXFAZSRHMTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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